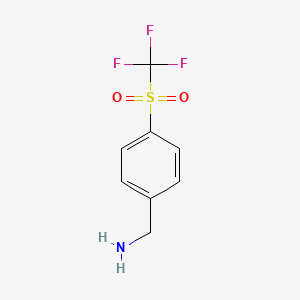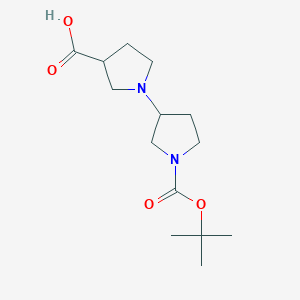
4-(Trifluoromethylsulfonyl)benzylamine, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethylsulfonyl)benzylamine (4-TFMSA) is an organic compound commonly used as a reagent in organic synthesis and as a catalyst in various reactions. It is a colorless liquid with a boiling point of 54-56°C and a melting point of -10°C. 4-TFMSA is soluble in most organic solvents and is a highly reactive molecule due to its electron-withdrawing trifluoromethylsulfonyl group.
Mécanisme D'action
4-(Trifluoromethylsulfonyl)benzylamine, 98% acts as an electron-withdrawing group, which increases the electrophilicity of the molecule. This increases the reactivity of the molecule, allowing it to act as a catalyst in various reactions. 4-(Trifluoromethylsulfonyl)benzylamine, 98% also acts as a nucleophile, which allows it to form covalent bonds with electrophiles.
Biochemical and Physiological Effects
4-(Trifluoromethylsulfonyl)benzylamine, 98% is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of various compounds, some of which may have direct biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(Trifluoromethylsulfonyl)benzylamine, 98% in lab experiments is its high reactivity, which allows it to act as a catalyst in various reactions. It is also relatively inexpensive and easy to obtain. However, it is important to use the compound in a well-ventilated area, as it is highly flammable and may cause irritation to the eyes and skin.
Orientations Futures
There are several potential future directions for 4-(Trifluoromethylsulfonyl)benzylamine, 98%. It could be used as a catalyst in the synthesis of new organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It could also be used in the synthesis of new polymers and heterocyclic compounds. Additionally, it could be used in the synthesis of new peptide and peptidomimetic compounds, and in the synthesis of new fluorinated compounds. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
4-(Trifluoromethylsulfonyl)benzylamine, 98% can be synthesized through the reaction of 4-hydroxybenzylamine and trifluoromethanesulfonyl chloride in the presence of anhydrous potassium carbonate as a base. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography.
Applications De Recherche Scientifique
4-(Trifluoromethylsulfonyl)benzylamine, 98% is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of heterocyclic compounds. In addition, 4-(Trifluoromethylsulfonyl)benzylamine, 98% has been used in the synthesis of peptide and peptidomimetic compounds, and in the synthesis of fluorinated compounds.
Propriétés
IUPAC Name |
[4-(trifluoromethylsulfonyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPGALVEJMLHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)
![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)










